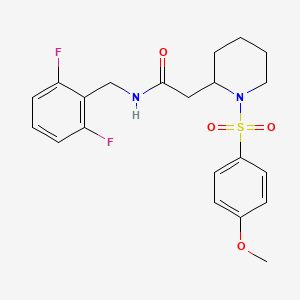

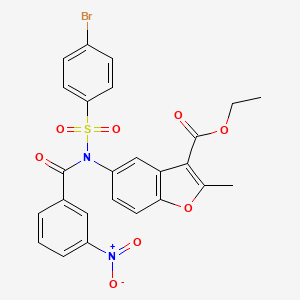

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one, also known as BOBO-1, is a fluorescent dye that is widely used in scientific research applications. BOBO-1 is a member of the benzoxadiazole family of dyes, which are known for their high quantum yields and photostability.

Mecanismo De Acción

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has a high quantum yield, which means that it emits a large amount of light for each photon absorbed. This property makes 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one an excellent choice for fluorescence microscopy and imaging.

Biochemical and Physiological Effects:

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is a relatively non-toxic fluorescent dye that is widely used in live cell imaging studies. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has been shown to have minimal effects on cell viability, cell proliferation, and cell cycle progression. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has also been shown to have minimal effects on DNA and RNA synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one in lab experiments include its high quantum yield, photostability, and non-toxicity. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is also relatively easy to use and can be incorporated into many different experimental protocols. The limitations of using 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one include its relatively low brightness compared to other fluorescent dyes, its narrow excitation and emission spectra, and its sensitivity to pH.

Direcciones Futuras

There are several future directions for research involving 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one. One area of research could be the development of new synthesis methods for 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one that yield higher purity products with higher yields. Another area of research could be the development of new fluorescent dyes that have higher brightness and broader excitation and emission spectra. Additionally, future research could focus on the development of new experimental protocols that incorporate 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one into novel applications.

Métodos De Síntesis

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one can be synthesized by reacting 2-amino-6-methylbenzoic acid with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then oxidized with potassium permanganate to yield 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one. This synthesis method yields a high purity product with a high yield.

Aplicaciones Científicas De Investigación

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is widely used in scientific research applications due to its high quantum yield and photostability. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is commonly used as a fluorescent dye for nucleic acid staining, protein labeling, and live cell imaging. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is also used in fluorescence resonance energy transfer (FRET) experiments to study protein-protein interactions and in single-molecule studies to investigate the dynamics of DNA and RNA.

Propiedades

IUPAC Name |

6,6-dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-8(2)3-5-7(6(11)4-8)9-13-10(5)12/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRUUHVEBSIPLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=[N+](ON=C2C(=O)C1)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)

![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)

![N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2391048.png)

![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)